(S)-4-Benzyloxy-1,2-butanediol
Overview
Description
(S)-4-Benzyloxy-1,2-butanediol is an organic compound that belongs to the class of secondary alcohols It is characterized by the presence of a benzyloxy group attached to the fourth carbon of a butanediol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Benzyloxy-1,2-butanediol typically involves the following steps:
Starting Material: The synthesis often begins with (S)-4-hydroxy-1,2-butanediol.
Protection of Hydroxyl Groups: The hydroxyl groups are protected using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like tetrahydrofuran or dichloromethane at room temperature or slightly elevated temperatures.
Purification: The product is purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: (S)-4-Benzyloxy-1,2-butanediol undergoes various chemical reactions, including:
Oxidation: The primary hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as pyridinium chlorochromate or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.
Substitution: Sodium hydride in dimethylformamide at elevated temperatures.
Major Products:
Oxidation: (S)-4-Benzyloxybutanal or (S)-4-Benzyloxybutanoic acid.
Reduction: (S)-4-Benzyloxybutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-4-Benzyloxy-1,2-butanediol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of (S)-4-Benzyloxy-1,2-butanediol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity and modulating biochemical pathways.
Pathways Involved: It may participate in metabolic pathways related to the synthesis and degradation of biomolecules, affecting cellular processes and physiological functions.
Comparison with Similar Compounds
(S)-4-Benzyloxy-1,2-butanediol can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: (S)-4-Hydroxy-1,2-butanediol, (S)-4-Methoxy-1,2-butanediol, (S)-4-Ethoxy-1,2-butanediol.
Uniqueness: The presence of the benzyloxy group imparts distinct chemical properties and reactivity, making this compound a valuable intermediate in organic synthesis. Its chiral nature also enhances its utility in the preparation of enantiomerically pure compounds.
Properties
IUPAC Name |
(2S)-4-phenylmethoxybutane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c12-8-11(13)6-7-14-9-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRPDIKPMQUOSL-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COCC[C@@H](CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30430770 | |
Record name | (S)-4-Benzyloxy-1,2-butanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30430770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69985-32-6 | |
Record name | (S)-4-Benzyloxy-1,2-butanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30430770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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